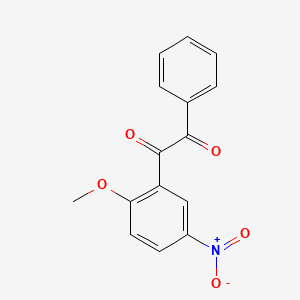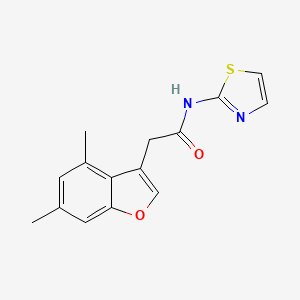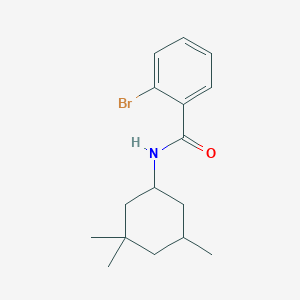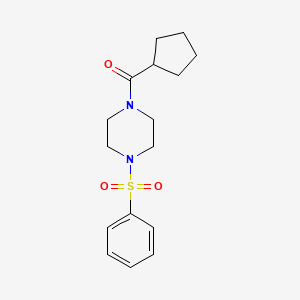
1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione, also known as MNPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNPE is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 188-190°C. In
Mécanisme D'action
1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE) in vitro. AChE is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system. Inhibition of AChE can lead to an accumulation of acetylcholine, which can result in increased neurotransmission and potential therapeutic effects in diseases such as Alzheimer's.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, antioxidant, and antitumor activity. This compound has also been shown to have potential neuroprotective effects due to its ability to inhibit AChE and increase acetylcholine levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione is a relatively easy and inexpensive compound to synthesize, making it accessible for use in laboratory experiments. However, this compound has limited solubility in water, which can make it challenging to use in certain assays. This compound also has potential toxicity concerns, and caution should be taken when handling the compound.
Orientations Futures
Future research on 1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione could focus on its potential therapeutic applications in diseases such as Alzheimer's, Parkinson's, and cancer. This compound could also be used as a starting material for the synthesis of other compounds with potential applications in various scientific research fields. Further studies on the toxicity and safety of this compound could also be explored to ensure its safe use in laboratory experiments.
In conclusion, this compound is a versatile compound that has potential applications in various scientific research fields. Its unique properties make it an attractive starting material for the synthesis of other organic compounds, and its ability to inhibit AChE makes it a promising candidate for therapeutic applications. Further research on this compound could lead to the development of new and innovative treatments for various diseases.
Méthodes De Synthèse
1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione can be synthesized through a one-pot reaction of 2-methoxy-5-nitrobenzaldehyde, acetophenone, and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields this compound as a yellow crystalline powder with a yield of 80-85%.
Applications De Recherche Scientifique
1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione has been extensively studied for its potential use in various scientific research fields. This compound is a versatile compound that can be used in the synthesis of other organic compounds such as chalcones, pyrazoles, and pyridines. This compound has also been used as a ligand in the synthesis of metal complexes that have potential applications in catalysis and material science.
Propriétés
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)-2-phenylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-21-13-8-7-11(16(19)20)9-12(13)15(18)14(17)10-5-3-2-4-6-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKHNPHNDJEKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201229 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5088244.png)




![N-{3-[(2-phenylacetyl)amino]phenyl}benzamide](/img/structure/B5088264.png)
![N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5088268.png)

![N-cycloheptyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5088276.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-hexylacetamide](/img/structure/B5088287.png)
![2-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5088291.png)
![1-[3-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5088298.png)
![(4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5088306.png)
![N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis(N~2~-benzylethanediamide)](/img/structure/B5088317.png)
